Cas no 1804064-69-4 (1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one)
1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one
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- Inchi: 1S/C11H12BrClO/c1-2-9-4-3-8(6-11(9)12)5-10(14)7-13/h3-4,6H,2,5,7H2,1H3
- InChI Key: GJMXIINOHXXKJX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CC)CC(CCl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- XLogP3: 3.7
- Topological Polar Surface Area: 17.1
1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021256-250mg |
1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one |
1804064-69-4 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
| Alichem | A013021256-500mg |
1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one |
1804064-69-4 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
| Alichem | A013021256-1g |
1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one |
1804064-69-4 | 97% | 1g |
1,549.60 USD | 2021-06-24 |
1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one
Research Brief on 1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one (CAS: 1804064-69-4) in Chemical Biology and Pharmaceutical Applications
The compound 1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one (CAS: 1804064-69-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and applications in medicinal chemistry.
Recent studies have highlighted the role of 1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one as a key building block in the synthesis of novel bioactive molecules. Its unique structural features, including the bromo-ethylphenyl moiety and the chloropropanone group, make it a valuable scaffold for designing inhibitors targeting specific enzymes or receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, showing promising activity against cancer-related kinases.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one. A recent patent (US20230183245) describes an improved method for its preparation, involving a Friedel-Crafts acylation followed by halogenation, achieving a yield of over 85%. This method is particularly notable for its scalability and minimal byproduct formation, making it suitable for industrial applications.
Biological evaluations of derivatives of this compound have revealed its potential in addressing unmet medical needs. For example, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one exhibited potent antimicrobial activity against drug-resistant bacterial strains, with MIC values in the low micromolar range. These findings suggest its potential as a lead compound for developing new antibiotics.
Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations, as described in a 2023 article in RSC Advances, indicate that the bromo-ethylphenyl group plays a critical role in binding to hydrophobic pockets of target proteins, while the chloropropanone moiety contributes to covalent bond formation with nucleophilic residues. These insights are invaluable for rational drug design.
In conclusion, 1-(3-Bromo-4-ethylphenyl)-3-chloropropan-2-one (CAS: 1804064-69-4) represents a promising scaffold in medicinal chemistry, with demonstrated applications in kinase inhibition, antimicrobial therapy, and beyond. Continued research into its derivatives and mechanisms of action is expected to yield further breakthroughs in drug discovery. Future directions may include in vivo studies to validate its therapeutic potential and the exploration of its use in combination therapies.
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